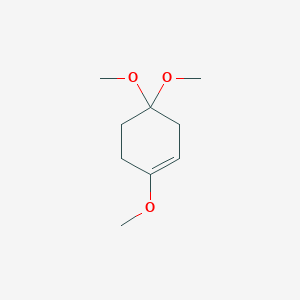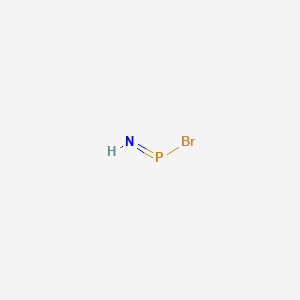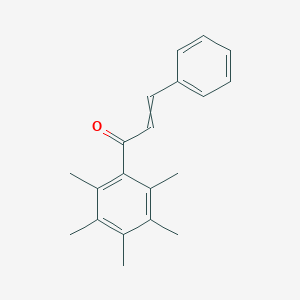
octan-2-yl 2-fluoro-4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octan-2-yl 2-fluoro-4-hydroxybenzoate: is an organic compound that belongs to the class of esters. It is derived from the esterification of 2-fluoro-4-hydroxybenzoic acid with octan-2-ol. This compound is of interest due to its unique chemical structure, which combines a fluorinated aromatic ring with an aliphatic ester group, potentially offering unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl 2-fluoro-4-hydroxybenzoate typically involves the esterification reaction between 2-fluoro-4-hydroxybenzoic acid and octan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
2-fluoro-4-hydroxybenzoic acid+octan-2-olacid catalystoctan-2-yl 2-fluoro-4-hydroxybenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octan-2-yl 2-fluoro-4-hydroxybenzoate can undergo oxidation reactions, particularly at the aliphatic ester group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohols under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, due to the presence of the hydroxyl and fluoro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: 2-fluoro-4-hydroxybenzoic acid.
Reduction: Octan-2-yl 2-fluoro-4-hydroxybenzyl alcohol.
Substitution: 2-fluoro-4-hydroxy-5-nitrobenzoate (nitration product), 2-fluoro-4-hydroxy-5-chlorobenzoate (chlorination product).
Wissenschaftliche Forschungsanwendungen
Chemistry: Octan-2-yl 2-fluoro-4-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound in the study of esterification reactions and the effects of fluorine substitution on aromatic compounds.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of fluorinated aromatic esters with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Fluorinated aromatic esters are known for their enhanced metabolic stability and bioavailability, making them promising candidates for drug development.
Industry: this compound is used in the formulation of specialty chemicals, including fragrances and flavorings, due to its unique aromatic profile.
Wirkmechanismus
The mechanism of action of octan-2-yl 2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing 2-fluoro-4-hydroxybenzoic acid and octan-2-ol. The fluoro group on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-fluoro-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of an octan-2-yl group.
Ethyl 2-fluoro-4-hydroxybenzoate: Similar structure but with an ethyl ester group.
Propyl 2-fluoro-4-hydroxybenzoate: Similar structure but with a propyl ester group.
Uniqueness: Octan-2-yl 2-fluoro-4-hydroxybenzoate is unique due to its longer aliphatic chain, which can influence its hydrophobicity and solubility properties. This can affect its interaction with biological membranes and its overall pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
127562-80-5 |
|---|---|
Molekularformel |
C15H21FO3 |
Molekulargewicht |
268.32 g/mol |
IUPAC-Name |
octan-2-yl 2-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C15H21FO3/c1-3-4-5-6-7-11(2)19-15(18)13-9-8-12(17)10-14(13)16/h8-11,17H,3-7H2,1-2H3 |
InChI-Schlüssel |
HPXRODIQSWVJGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC(=O)C1=C(C=C(C=C1)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
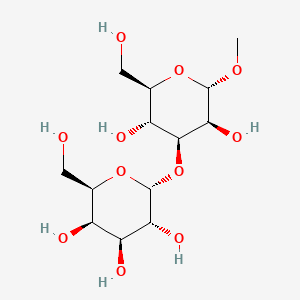
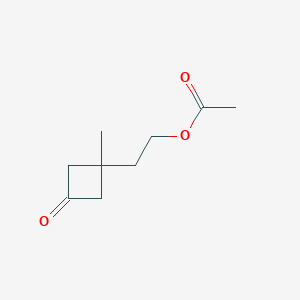

![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
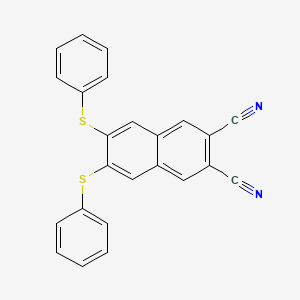
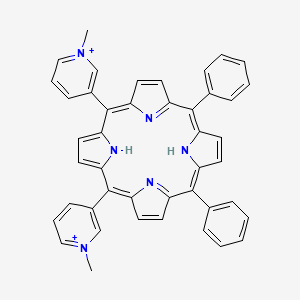
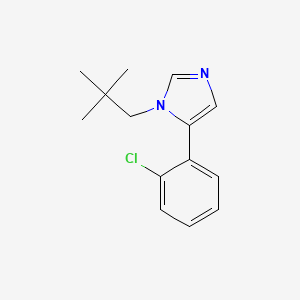
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
